tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Overview
Description
The compound “tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. The molecule also contains a tert-butyl ester group and a methylcarbamoyl group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrrolopyrazine core is a bicyclic structure, which could potentially exhibit aromaticity. The presence of the tert-butyl ester and methylcarbamoyl groups would add further complexity to the molecule’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, like melting point, boiling point, and solubility, can be estimated based on the types of functional groups present in the molecule .Scientific Research Applications
Multigram Synthesis and Applications in Organic Chemistry
Tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate is used in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids. This process involves acylation and column chromatography, highlighting its utility in organic synthesis (Iminov et al., 2015).
Reductive Cleavage in Aromatic Carboxamides
This compound has been studied for its role in the reductive cleavage of aromatic carboxamides, particularly in the context of tert-butyl acylcarbamates. This research provides insights into mild reducing conditions and regiospecific cleavage, useful in the field of chemical synthesis (Ragnarsson et al., 2001).
Biological Evaluation and Anti-Microbial Activity
In the biological sphere, derivatives of pyrazinecarboxylic acids, including those substituted with tert-butyl groups, have been synthesized and evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. These compounds show promise in the development of new antimicrobial agents (Doležal et al., 2006).
Utility in Catalytic Reactions
This compound also finds applications in catalysis. For example, it's involved in water oxidation reactions using Ru complexes, demonstrating its potential in environmental and material science applications (Zong & Thummel, 2005).
Development of Novel Heterocycles
The compound plays a role in the synthesis of novel heterocycles, such as hexahydropyrrolo[1,2-d][1,2,4]triazine-1,4-diones, indicating its importance in the development of new chemical entities with potential pharmaceutical applications (Obreza & Urleb, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 1-methyl-6-(methylcarbamoyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10-11-6-7-12(13(19)16-5)18(11)9-8-17(10)14(20)21-15(2,3)4/h6-7,10H,8-9H2,1-5H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUZZJIBMSUIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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